N,N-dimethylquinolin-8-amine
Overview
Description
N,N-Dimethylquinolin-8-amine is an organic compound belonging to the quinoline family. It is characterized by a quinoline ring system with a dimethylamino group attached to the eighth position. This compound is known for its applications in organic synthesis and its role as a building block in the preparation of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylquinolin-8-amine can be synthesized through several methods. One common approach involves the reaction of bromo-(hetero)aryl ketones with terminal alkynes in the presence of a copper catalyst under basic conditions. This method leads to the formation of functionalized this compound . Another method involves the use of N-propargyl aniline derivatives, which undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination or hydroarylation to yield quinolin-8-amines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of stannic chloride or indium(III) chloride as catalysts in the cyclization of N-propargyl aniline derivatives is a common industrial method .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or stannous chloride are employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, various substituted quinolines, and different amine derivatives .
Scientific Research Applications
N,N-Dimethylquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Biology: The compound serves as a ligand in coordination chemistry and as a probe in biological studies.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-dimethylquinolin-8-amine involves its interaction with various molecular targets. As a ligand, it can coordinate with metal ions, influencing the reactivity and stability of metal complexes. In biological systems, it may interact with enzymes and receptors, modulating their activity through binding interactions. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar ring structure but lacking the dimethylamino group.
N,N-Dimethylaniline: Similar in having a dimethylamino group but differs in the aromatic ring structure.
Quinoxaline: An isomerically related compound with a different nitrogen arrangement in the ring system.
Uniqueness: N,N-Dimethylquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a ligand and its structural similarity to pharmacologically active compounds make it a valuable molecule in various fields of research and industry .
Properties
IUPAC Name |
N,N-dimethylquinolin-8-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-13(2)10-7-3-5-9-6-4-8-12-11(9)10/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGVGTIWOIJXBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60876344 | |
Record name | 8-DIMETHYLAMINOQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60876344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29526-42-9 | |
Record name | 8-DIMETHYLAMINOQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60876344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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